(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid
Description
(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid: is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a dichlorobenzoyl group attached to the amino group of phenylpropanoic acid
Properties
IUPAC Name |
(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-11-6-7-12(13(18)9-11)15(20)19-14(16(21)22)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H,19,20)(H,21,22)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUPLHIWRBQFEC-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzoic acid and L-phenylalanine.
Formation of Dichlorobenzoyl Chloride: 2,4-dichlorobenzoic acid is converted to 2,4-dichlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The resulting 2,4-dichlorobenzoyl chloride is then reacted with L-phenylalanine in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recr
Biological Activity
(2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
- Chemical Formula : C22H18Cl2N2O3
- Molecular Weight : 433.29 g/mol
- IUPAC Name : this compound
The compound features a chiral center at the 2-position, contributing to its biological activity and interaction with biological targets.
Research indicates that this compound interacts with various biological pathways:
- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Effects : Studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values range from 35 ppm to 45 ppm, indicating potent antimicrobial activity .
- Antioxidant Properties : The compound has shown the ability to scavenge free radicals in various assays, including DPPH and MTT assays, suggesting its potential as an antioxidant agent .
Pharmacological Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A recent study reported that at a concentration of 50 μg/mL, the compound inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The IC50 values in biological assays ranged between 138 and 265 μg/mL .
- Antidiabetic Activity : In vitro studies indicated that the compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models, supporting its potential use in diabetes management .
Case Studies
- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in reduced joint swelling and pain relief compared to placebo .
- Cancer Research : In vitro studies using HeLa cells demonstrated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that (2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid exhibits potential anticancer properties. It has been shown to interact with cellular pathways involved in tumor growth and proliferation. For instance, studies have demonstrated its ability to inhibit the NF-kappa-B pathway, which is crucial for cancer cell survival and proliferation .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It appears to modulate immune responses by affecting transcription factors involved in inflammation, such as AP-1 and NF-kappa-B . This modulation can be beneficial in treating chronic inflammatory diseases.
Drug Formulation
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting specific pathways in diseases like cancer and autoimmune disorders.
Case Study: Drug Interactions
A study conducted in a pediatric intensive care unit highlighted the importance of understanding drug interactions involving this compound. The research calculated potential drug interactions and their implications for therapeutic plans, emphasizing the necessity for careful monitoring when used alongside other medications .
Proteomics
In proteomics research, this compound is utilized as a reagent for studying protein interactions and modifications. Its ability to bind specific proteins allows researchers to explore cellular mechanisms at a molecular level .
Data Table: Summary of Applications
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing (2S)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid, and how can reaction conditions be optimized for reproducibility? A: The compound is typically synthesized via a multi-step process:
Amino Protection : The L-phenylalanine derivative is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions .
Acylation : The 2,4-dichlorobenzoyl group is introduced via coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane (DCM) under inert conditions .
Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group, yielding the free amino acid derivative.
Optimization : Critical parameters include temperature control (0–25°C), stoichiometric ratios (1.2:1 acylating agent:substrate), and solvent purity. Reproducibility is enhanced by monitoring intermediates via TLC or HPLC .
Advanced Stereochemical Control
Q: How can researchers ensure enantiomeric purity during synthesis, and what analytical methods validate stereochemical integrity? A:
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to preserve the (2S)-configuration .
- Validation Methods :
- Chiral HPLC : Columns like Chiralpak IA/IB resolve enantiomers (retention time shifts indicate impurities) .
- X-ray Crystallography : Confirms absolute configuration using single crystals grown from ethanol/water mixtures .
- Optical Rotation : Compare observed [α]D values with literature data (e.g., [α]D = +15.2° in methanol) .
Basic Analytical Characterization
Q: What spectroscopic and chromatographic techniques are essential for characterizing this compound? A:
- NMR : 1H/13C NMR identifies key signals:
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 367.2 (theoretical 367.04) .
- HPLC : C18 columns (acetonitrile/0.1% TFA mobile phase) assess purity (>98% by AUC) .
Advanced Data Contradiction Resolution
Q: How should researchers address discrepancies in reported biological activity data (e.g., conflicting IC50 values)? A:
- Controlled Assays : Standardize in vitro assays (e.g., enzyme inhibition) using identical buffer conditions (pH 7.4 PBS) and enzyme sources (e.g., recombinant human targets) .
- Solubility Adjustments : Use co-solvents (≤1% DMSO) to mitigate aggregation artifacts .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., HEK293 cell lines) .
Basic Biological Activity Profiling
Q: What preliminary assays are recommended to evaluate its pharmacological potential? A:
- Enzyme Inhibition : Screen against serine hydrolases (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .
- Cytotoxicity : MTT assays on NIH/3T3 fibroblasts (IC50 > 100 µM suggests low toxicity) .
- LogP Measurement : Shake-flask method (octanol/water) determines lipophilicity (predicted LogP = 3.2) .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How can structural modifications enhance target selectivity? A:
- Bioisosteric Replacement : Substitute the 2,4-dichlorophenyl group with 4-fluorophenyl to reduce off-target binding .
- Backbone Rigidity : Introduce cyclic constraints (e.g., proline analogs) to improve conformational stability .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with catalytic triad residues) .
Stability and Storage
Q: What conditions prevent degradation during long-term storage? A:
- Lyophilization : Store as a lyophilized powder at −80°C under argon to prevent hydrolysis .
- Solution Stability : In aqueous buffers (pH 6–7), add 0.02% sodium azide and store at 4°C for ≤72 hours .
- Degradation Monitoring : Use UPLC-PDA (220–400 nm) to detect breakdown products (e.g., free dichlorobenzoic acid) .
Safety and Handling
Q: What safety protocols are critical for handling this compound? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
